molecular formula C7H7ClN2 B13981823 3-Chloro-5-cyclopropylpyridazine

3-Chloro-5-cyclopropylpyridazine

Cat. No.: B13981823
M. Wt: 154.60 g/mol
InChI Key: WLCMHBMBODCJME-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropylpyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a chlorine atom at the third position and a cyclopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-cyclopropylpyridazine can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of 5-bromo-3-chloropyridazine with cyclopropylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate or palladium(II) dichloride, and a base like sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent mixture of 1,4-dioxane and water at elevated temperatures (around 100°C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Coupling Reactions: As demonstrated in its synthesis, this compound can undergo coupling reactions with boronic acids or other organometallic reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts, bases like sodium carbonate or potassium phosphate, and solvents such as 1,4-dioxane and water are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-cyclopropylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropylpyridazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

3-chloro-5-cyclopropylpyridazine

InChI

InChI=1S/C7H7ClN2/c8-7-3-6(4-9-10-7)5-1-2-5/h3-5H,1-2H2

InChI Key

WLCMHBMBODCJME-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN=C2)Cl

Origin of Product

United States

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